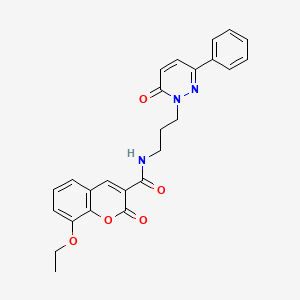

8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a complex chemical compound. Its structure suggests it may have applications in both medicinal and material sciences.

Synthetic Routes and Reaction Conditions

Route A: : The synthesis starts with the preparation of chromene-3-carboxamide derivatives through a series of reactions, involving esterification and amide formation.

Route B: : An alternative approach is the direct coupling of 2-oxo-chromene carboxylic acid with an amine compound under dehydrating conditions.

Industrial Production Methods: : Industrial production typically involves optimizing these laboratory methods to larger scales, focusing on yield, purity, and cost-effectiveness. This often includes:

Catalysis: : Utilizing catalytic agents to improve reaction rates and yields.

Controlled Environment: : Maintaining specific temperatures and pH levels to ensure consistent results.

Types of Reactions

Oxidation: : Can undergo oxidation to form different oxo-derivatives.

Reduction: : Possible reduction reactions to form more reduced derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible given the presence of functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or other peroxides under acidic or basic conditions.

Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

Substitution: : Halogenating agents or nucleophiles in appropriate solvents.

Major Products

Oxidation Products: : Various oxidized derivatives.

Reduction Products: : Reduced chromenes.

Substitution Products: : Halogenated or alkylated chromene derivatives.

Chemistry

Catalysis: : Potential role as a catalyst in organic reactions.

Materials Science: : Used in the development of new polymers and materials with unique properties.

Biology

Enzyme Inhibition: : Studied as a potential inhibitor for specific enzymes involved in disease pathways.

Signal Transduction: : Impacts cellular signaling pathways.

Medicine

Drug Development: : Potential use in the synthesis of new therapeutic agents.

Pharmacology: : Investigation into pharmacokinetics and bioavailability.

Industry

Polymer Industry: : Utilized in the production of high-performance polymers.

Mécanisme D'action

Molecular Targets: : Specific binding to certain enzymes and receptors.

Pathways Involved: : Disrupting or enhancing specific biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Other Compounds

2H-chromene-3-carboxamide Derivatives: : Similar structure but may differ in substituent groups affecting their reactivity and applications.

Other Pyridazinone Compounds: : Comparatively, this compound may offer different pharmacological properties.

List of Similar Compounds

2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

8-ethoxy-2-oxo-N-propyl-2H-chromene-3-carboxamide

Phenylpyridazinone derivatives

This compound has vast potential across multiple disciplines, and ongoing research continues to uncover new applications and properties.

Activité Biologique

8-Ethoxy-2-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide (CAS Number: 921572-10-3) is a complex organic compound with potential applications in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O5, with a molecular weight of 431.4 g/mol. The compound features a chromene core substituted with an ethoxy group, a carboxamide, and a pyridazine moiety, which suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammation and other pathological processes. Key mechanisms include:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown effective inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The presence of the pyridazine ring may enhance selectivity towards COX-2, making it a candidate for anti-inflammatory therapy .

- Carbonic Anhydrase Inhibition : Recent studies indicate that derivatives similar to this compound exhibit potent inhibitory activity against various isoforms of carbonic anhydrase (CA), which play significant roles in physiological processes such as respiration and acid-base balance .

In Vitro and In Vivo Studies

- Anti-inflammatory Activity : Several studies have demonstrated that pyridazine derivatives exhibit significant anti-inflammatory effects in animal models. For instance, compounds structurally related to this compound showed inhibition constants ranging from 5.3 to 106.4 nM against COX enzymes .

- Vasodilator Effects : Research has indicated that some pyridazinone derivatives possess vasodilatory properties, which could be beneficial in treating hypertension. The mechanism involves the modulation of nitric oxide pathways and calcium ion channels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key observations include:

- Substitution Patterns : Variations in substituents on the pyridazine ring significantly affect biological activity. For example, the introduction of hydrophobic groups enhances COX inhibition, while polar groups may improve solubility and bioavailability .

Case Study 1: Pyridazinone Derivatives as Anti-inflammatory Agents

A study evaluated a series of pyridazinone derivatives for their ability to inhibit COX enzymes. The most potent derivative exhibited an IC50 value in the low nanomolar range, indicating strong anti-inflammatory potential. The study concluded that modifications to the pyridazine moiety could lead to enhanced efficacy against inflammatory diseases .

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibitory effects of similar compounds on human carbonic anhydrase isoforms. The results revealed that certain derivatives displayed remarkable inhibitory constants (as low as 4.9 nM), suggesting their potential as therapeutic agents for conditions like glaucoma and epilepsy .

Comparative Analysis

| Compound Name | Molecular Weight | COX Inhibition (nM) | CA Inhibition (nM) |

|---|---|---|---|

| 8-Ethoxy Compound | 431.4 g/mol | 5.3 - 106.4 | 4.9 - 58.1 |

| Related Pyridazinone | Varies | <10 | <20 |

| Standard Anti-inflammatory Drug | Varies | >100 | N/A |

Propriétés

IUPAC Name |

8-ethoxy-2-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-2-32-21-11-6-10-18-16-19(25(31)33-23(18)21)24(30)26-14-7-15-28-22(29)13-12-20(27-28)17-8-4-3-5-9-17/h3-6,8-13,16H,2,7,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHCKPOPKVDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.